molecular formula C9H15Cl2N3O B1421791 2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride CAS No. 1251924-99-8

2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride

Cat. No. B1421791
CAS RN: 1251924-99-8
M. Wt: 252.14 g/mol
InChI Key: VFBUZCQLNZXUAP-UHFFFAOYSA-N
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Description

2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride is a chemical compound with the CAS Number: 1251924-99-8. It has a molecular weight of 252.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a chloro group and a propanamide group .


Physical And Chemical Properties Analysis

2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.14 .

Scientific Research Applications

  • Platelet Antiaggregating and Other Activities : Some derivatives of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides showed platelet antiaggregating activity superior or comparable to acetylsalicylic acid, as well as moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in rats and mice (Bruno et al., 1991).

  • Synthesis of Pyrazole Derivatives : Research on the synthesis of 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazoles indicates a method involving the reaction of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes with specific agents, leading to the creation of 1H-pyrazole hydrochlorides and their conversion into free bases (Papernaya et al., 2015).

  • Palladium(II) Chloride Complexes : Research involving palladium(II) chloride and 3-(pyrazol-1-yl)propanamide (PPA) derivatives explores the synthesis of new derivatives and their interaction with palladium(II) chloride. This study has implications in the field of coordination chemistry (Palombo et al., 2019).

  • Antimicrobial and Cytotoxic Activities : A study on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives showed that some compounds exhibited significant antibacterial activity and displayed anticandidal effects, as well as cytotoxic activity against various human and mouse cell lines (Dawbaa et al., 2021).

  • TRPV1 Antagonists : A series of pyrazole C-region analogues of propanamides were investigated for their antagonism of the hTRPV1 receptor. This study contributes to understanding the molecular interactions and potential therapeutic applications in pain and inflammatory conditions (Lee et al., 2017).

  • Synthesis and Immunomodulating Activity : Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential applications in immunotherapy (Doria et al., 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O.ClH/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3;/h5H,1-4H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUZCQLNZXUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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